N-(4-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a synthetic acetamide derivative characterized by a tetrazole core substituted with a 2-(trifluoromethyl)phenyl group and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl group. The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group contributes to lipophilicity and electronic effects.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c1-27-12-8-6-11(7-9-12)21-15(26)10-28-16-22-23-24-25(16)14-5-3-2-4-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNMVRXYGSIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a methoxy group, a trifluoromethyl group, and a tetrazole moiety, which are known to influence its biological activity.
- Molecular Formula : CHFNOS
- Molecular Weight : 392.37 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the tetrazole ring is often associated with inhibition of specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The methoxy and trifluoromethyl groups may contribute to antioxidant activity, reducing oxidative stress in cells.
- Interaction with Cellular Receptors : This compound may interact with various receptors, leading to modulation of signaling pathways that control cell growth and apoptosis.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antitumor Activity : Studies indicate that the compound has cytotoxic effects on various cancer cell lines. For instance:
- IC values were recorded at concentrations as low as 5 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 6.3 |
| HeLa | 7.5 |
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Triazole/Thiadiazole Cores : The tetrazole ring in the target compound offers superior metabolic stability compared to triazoles but may reduce solubility due to higher lipophilicity .
- Trifluoromethyl vs. Methyl/Methoxy Groups : The 2-(trifluoromethyl)phenyl group enhances electron-withdrawing effects and bioavailability relative to methyl or methoxy substituents in analogues (e.g., ) .
- Sulfanyl Linkage : The sulfanyl (-S-) bridge is conserved across analogues, suggesting its role as a pharmacophore for receptor interaction .
Anti-Exudative and Anti-Inflammatory Potential
- The target compound’s structural relatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrated anti-exudative activity (60–75% inhibition at 10 mg/kg) comparable to diclofenac sodium (8 mg/kg) .
- Triazole-based analogues (FP1-12) showed antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀: 3.2 µM), attributed to electron-deficient substituents enhancing DNA intercalation .
Molecular Docking Insights
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group improves aqueous solubility relative to purely alkyl-substituted analogues (e.g., ) .
- Thermal Stability : Melting points for related compounds range from 216–217°C (triazole-acetamides) to higher values for tetrazoles, reflecting stronger crystal lattice interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
